(S)-3-Amino-1-phenylpropan-1-ol hydrochloride
Description
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(1S)-3-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 |
InChI Key |
GWAJWRXFIVOHTE-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCN)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The preparation of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride typically involves:
- Asymmetric reduction of corresponding ketone or aldehyde precursors to introduce the chiral amino alcohol moiety.
- Reductive amination of 3-oxo-1-phenylpropan-1-ol or related substrates with ammonia or amines in the presence of reducing agents.
- Resolution of racemic mixtures via chiral resolving agents or chromatography.
- Formation of hydrochloride salt to enhance solubility and stability.
Asymmetric Reduction and Reductive Amination
A prominent method involves the asymmetric catalytic reduction of 3-oxo-1-phenylpropan-1-ol derivatives using chiral catalysts (e.g., chiral Cu(II) complexes) under controlled temperature and hydrogen pressure. This approach achieves high enantiomeric excess (ee) favoring the (S)-enantiomer.
The reductive amination proceeds by reacting the ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation, yielding the chiral amino alcohol intermediate. The hydrochloride salt is then formed by treatment with hydrochloric acid, improving aqueous solubility and crystallinity.
Resolution via Chiral Phthalic Semiester Intermediates
Another method involves the preparation of racemic 3-hydroxy-3-phenylpropanol derivatives, which are then acylated with phthalic anhydride to form racemic phthalic semiesters. These semiesters undergo resolution by reaction with chiral amines, forming diastereomeric salts that can be separated by crystallization.
- Acylation of racemic alcohol with phthalic anhydride.
- Resolution with chiral amine to isolate enantiomerically pure phthalic semiester.
- Reaction of pure semiester with ammonia or amines (often with iodide ion catalysis and phase transfer catalysts) to yield enantiomerically pure (S)-3-amino-1-phenylpropan-1-ol.
- Hydrochloride salt formation.
This method is advantageous for producing enantiomerically pure compounds on an industrial scale.
Hydrogenation of Halogenated Precursors
According to patent KR101644016B1, optically active 3-amino-1-phenylpropanol derivatives can be prepared by hydrogenation of halogenated intermediates under controlled temperature and pressure with continuous hydrogen supply. This method enables the preparation of enantiomerically enriched products with good yields.
Extraction and Purification
Following synthesis, the freebase amino alcohol is typically converted into its hydrochloride salt by treatment with gaseous HCl or ethanolic HCl solution. Crystallization from polar solvents such as ethanol/water mixtures enhances purity and enantiomeric excess.
Liquid-liquid extraction with chlorinated solvents (dichloromethane, chloroform) is often used to remove impurities, followed by recrystallization using anti-solvents like hexane or cyclohexane to obtain high-purity hydrochloride salts.
Summary Table of Preparation Methods
Research Discoveries and Advances
- The use of chiral copper catalysts has been demonstrated to provide high enantiomeric purity and yield, making it a preferred method for pharmaceutical intermediate synthesis.
- Phase transfer catalysis combined with iodide ion catalysis enhances reaction rates and selectivity in the amination step from phthalic semiester intermediates.
- Optimization of crystallization conditions for hydrochloride salts significantly improves enantiomeric purity, with reported ee values reaching above 98%.
- Hydrogenation methods under controlled pressure and temperature offer scalable routes for industrial production.
- The compound’s hydrochloride salt form improves aqueous solubility and stability , facilitating its use in pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Pharmaceutical Applications
(S)-3-Amino-1-phenylpropan-1-ol hydrochloride is primarily utilized as a building block in the synthesis of several pharmaceutical compounds. Notable drugs that incorporate this compound include:
- Fluoxetine : An antidepressant commonly known as Prozac, which is used to treat major depressive disorder, bulimia nervosa, and obsessive-compulsive disorder.
- Nisoxetine : A selective norepinephrine reuptake inhibitor used in the treatment of depression and anxiety disorders.
- Tomoxetine : A medication used for attention deficit hyperactivity disorder (ADHD).
These drugs utilize (S)-3-amino-1-phenylpropan-1-ol hydrochloride due to its chiral properties, which are essential for the biological activity of these medications .
Synthetic Intermediates
The compound is also significant in organic synthesis as it can be transformed into various derivatives that are valuable in creating complex molecules. For instance, it can be converted into:
- Amino alcohols : These compounds are crucial in the synthesis of chiral ligands and catalysts used in asymmetric synthesis.
- Chiral building blocks : The optically active nature of (S)-3-amino-1-phenylpropan-1-ol hydrochloride allows it to be employed in the production of other chiral compounds, which are important in drug development and agrochemicals .
Case Study 1: Synthesis of Fluoxetine
A detailed synthesis route for fluoxetine involves the use of (S)-3-amino-1-phenylpropan-1-ol hydrochloride as a precursor. The process includes several steps such as protection of functional groups, formation of key intermediates, and subsequent reactions leading to the final drug product. This method highlights the efficiency and effectiveness of using (S)-3-amino-1-phenylpropan-1-ol hydrochloride in pharmaceutical manufacturing .
Case Study 2: Development of Selective Norepinephrine Reuptake Inhibitors
Research has demonstrated that derivatives of (S)-3-amino-1-phenylpropan-1-ol hydrochloride exhibit selective inhibition properties towards norepinephrine reuptake. This property has been exploited to develop new antidepressants with improved efficacy and safety profiles compared to traditional SSRIs (selective serotonin reuptake inhibitors) like fluoxetine .
Data Table: Comparison of Pharmaceutical Compounds Derived from (S)-3-Amino-1-phenylpropan-1-ol Hydrochloride
| Compound Name | Therapeutic Use | Mechanism of Action |
|---|---|---|
| Fluoxetine | Depression, OCD, Bulimia | Selective serotonin reuptake inhibitor |
| Nisoxetine | Depression, Anxiety | Selective norepinephrine reuptake inhibitor |
| Tomoxetine | ADHD | Norepinephrine reuptake inhibitor |
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s molecular targets and pathways vary based on its structural modifications and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogenation of the phenyl ring significantly alters electronic and steric properties. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent |
|---|---|---|---|---|
| (S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride | 1213312-07-2 | $ \text{C}9\text{H}{11}\text{BrClNO} $ | ~284.56 (estimated) | 4-Bromophenyl |
| (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride | 1213160-13-4 | $ \text{C}9\text{H}{13}\text{ClFNO} $ | 205.66 | 4-Fluorophenyl |
- 4-Fluorophenyl derivative : Fluorine’s high electronegativity increases polarity, improving aqueous solubility compared to the brominated analogue. NMR studies suggest fluorine’s electron-withdrawing effect deshields neighboring protons, shifting chemical shifts predictably .
Trifluoromethyl-Substituted Analogues
The trifluoromethyl ($ \text{CF}_3 $) group profoundly impacts physicochemical properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent |
|---|---|---|---|---|
| 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride | 787615-24-1 | $ \text{C}{10}\text{H}{11}\text{ClF}_3\text{NO} $ | 255.66 | 4-Trifluoromethylphenyl |
- The $ \text{CF}_3 $ group is highly electronegative and lipophilic, increasing metabolic resistance and membrane permeability. Its strong electron-withdrawing nature alters the electronic environment of the aromatic ring, which could modulate receptor binding kinetics .
Variants with Modified Propanol Backbones
Structural modifications to the propanol chain influence stereochemical and reactive properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Feature |
|---|---|---|---|---|
| (S)-1-Amino-3-chloro-2-propanol Hydrochloride | N/A | $ \text{C}3\text{H}9\text{Cl}_2\text{NO} $ | 158.02 (calculated) | Chloro substitution at C3 |
| (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | 1255946-09-8 | $ \text{C}3\text{H}7\text{ClF}_3\text{NO} $ | 183.55 | Trifluoromethyl at C3 |
- Trifluoropropanol derivative: The $ \text{CF}_3 $ group at C3 increases steric hindrance and electron deficiency, which may reduce nucleophilic reactivity at the amino group .
Biological Activity
(S)-3-Amino-1-phenylpropan-1-ol hydrochloride, a chiral amine with the chemical formula C₉H₁₃ClN₂O, is recognized for its significant biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This compound's structure includes an amino group, a phenyl group, and a propanol backbone, with the (S)-enantiomer typically being the bioactive form.
Research indicates that (S)-3-Amino-1-phenylpropan-1-ol hydrochloride can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine . This modulation suggests potential applications in treating mood disorders and other neurological conditions. The compound's ability to interact with various receptors and enzymes is crucial for understanding its pharmacokinetics and pharmacodynamics.
Neurotransmitter Modulation
The compound acts as a modulator of neurotransmitter systems. Studies have shown that it may affect serotonin and norepinephrine levels, which are critical in mood regulation and anxiety disorders.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of compounds structurally similar to (S)-3-Amino-1-phenylpropan-1-ol hydrochloride. For instance, related compounds have demonstrated significant in vitro antiproliferative activities against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values ranging from 10 to 33 nM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride is essential for optimizing its biological activity. Modifications to its structure can significantly impact its efficacy. A comparative analysis of similar compounds reveals the following:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Amino-1-butanol | Shorter alkyl chain | Potential use in synthesizing larger molecules |
| 2-Amino-2-methylpropanol | Branched alkyl structure | Enhanced solubility and bioavailability |
| 4-Aminobutanol | Additional amino group | Different binding affinities affecting biological activity |
| Phenylethylamine | Similar phenyl structure | Known stimulant effects; used in various therapeutic contexts |
The specific stereochemistry of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride is critical, as it influences its interactions within biological systems compared to these structurally similar compounds.
Interaction Studies
Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinities of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride with various receptors. These studies are crucial for predicting how the compound behaves in biological systems and its potential therapeutic applications.
Stability Tests
Stability studies indicate that (S)-3-Amino-1-phenylpropan-1-ol hydrochloride exhibits resilience under various conditions, which is vital for its development as a pharmaceutical agent. For instance, stability assessments in biological media have shown promising results regarding its half-life and degradation profile .
Q & A
Q. Critical Factors :
- Temperature control (<0°C for acid-sensitive steps) to minimize racemization.
- Solvent polarity (e.g., methanol vs. DMF) impacts reaction kinetics and stereochemical outcomes.
- Catalyst loading (1–5 mol%) balances cost and efficiency.
| Method | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions |
|---|---|---|---|
| Reductive Amination | 65–75 | 92–98 | H₂ (50 psi), Ru-BINAP, MeOH |
| Enzymatic Resolution | 40–50 | >99 | Lipase PS, pH 7.5, 25°C |
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and purity. Key signals: δ 7.3–7.5 ppm (aromatic protons), δ 3.8–4.2 ppm (hydroxyl and amino groups).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 216.08 Da).
- HPLC with Chiral Columns : Measures enantiomeric purity (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10).
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives.
Q. Methodological Note :
- For HPLC, optimize mobile phase pH (2.5–3.5) to enhance peak resolution.
- Use deuterated DMSO for NMR to prevent hydroxyl proton exchange.
Advanced Research Question
- Step-wise Optimization :
- Step 1 (Ketone Formation) : Use mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid over-oxidation.
- Step 2 (Reductive Amination) : Employ low-temperature (−10°C) and chiral catalysts (e.g., (S)-Proline derivatives).
- Racemization Mitigation :
- Avoid prolonged exposure to acidic/basic conditions.
- Use aprotic solvents (e.g., THF) for amine protection/deprotection.
- In-line Monitoring : FTIR or Raman spectroscopy tracks intermediate stability.
Case Study :
A 3-step synthesis achieved 68% overall yield and 97% ee by:
Protecting the hydroxyl group with TBSCl.
Performing reductive amination at −15°C.
Deprotecting with HF-pyridine.
Advanced Research Question
- Replication under Controlled Conditions :
- Standardize assay parameters (e.g., cell line passage number, incubation time).
- Validate compound purity (≥98% by HPLC) and stereochemical integrity.
- Analytical Harmonization :
- Use identical reference standards (e.g., USP-grade).
- Cross-validate IC₅₀ values via orthogonal assays (e.g., fluorescence polarization vs. SPR).
- Data Triangulation :
- Compare results across in vitro (enzyme inhibition), ex vivo (tissue models), and in silico (docking studies) platforms.
Example : Discrepancies in serotonin receptor binding affinity (Ki = 50 nM vs. 120 nM) were resolved by confirming the absence of racemization (<1% (R)-enantiomer) in the test batch .
How does the solubility and stability of (S)-3-Amino-1-phenylpropan-1-ol hydrochloride vary under different pH and temperature conditions?
Basic Research Question
-
Solubility Profile :
Solvent Solubility (mg/mL, 25°C) Water 120 ± 5 Methanol 85 ± 3 Ethanol 45 ± 2 DMSO <1 -
Stability :
- pH 2–6 : Stable for >24 hours (t₁/₂ = 48 hours at 25°C).
- pH >8 : Rapid degradation (t₁/₂ = 2 hours) due to hydroxyl group deprotonation.
- Thermal Stability : Decomposes above 150°C (TGA data).
Q. Storage Recommendations :
- Lyophilized form at −20°C under argon.
- Aqueous solutions: Use within 12 hours or buffer at pH 4.
Advanced Research Question
- Mechanistic Insights :
- The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp32 in proteases).
- The phenyl group participates in π-π stacking with aromatic residues (e.g., Tyr452 in kinases).
- Applications :
- Enzyme Inhibition : Competitive inhibition of β-secretase (IC₅₀ = 1.2 µM).
- Receptor Modulation : Partial agonism at GABAₐ receptors (EC₅₀ = 8.5 µM).
Q. Experimental Design :
- Use fluorescence quenching assays to map binding pockets.
- Perform molecular dynamics simulations (AMBER force field) to predict binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
